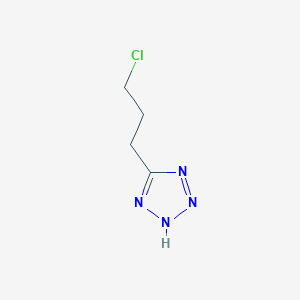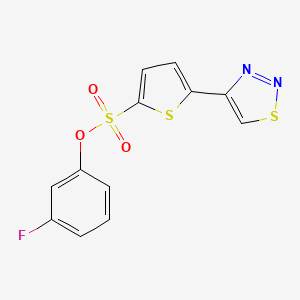![molecular formula C11H15N3O4 B2507200 methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate CAS No. 1428349-13-6](/img/structure/B2507200.png)
methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate” is a complex organic molecule. It contains a pyrazolo[5,1-b][1,3]oxazine ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This type of compounds often exhibits interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[5,1-b][1,3]oxazine ring. The exact structure would depend on the positions of the various substituents on this ring .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the exact structure and the conditions under which the reactions are carried out. The pyrazolo[5,1-b][1,3]oxazine ring might be involved in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution within the molecule .Scientific Research Applications
Synthesis and Biological Activity
- Research has shown the synthesis of various pyrazoline and pyrazole derivatives, including those related to methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate. These compounds have been tested for their antimicrobial activity against organisms like E. coli and S. aureus, demonstrating significant biocidal properties in some cases (Hassan, 2013).
Heterocyclic Chemistry
- The compound is involved in the synthesis of various heterocyclic systems. These systems have been explored for their potential biological activity against bacteria and fungi, showing promising biocidal properties in some instances (Youssef, Abbady, Ahmed, & Omar, 2011).
Pharmaceutical Research
- In pharmaceutical research, related compounds have been synthesized and evaluated for their potential medicinal properties. This includes exploring the antimicrobial and antioxidant activities of synthesized benzoxazinyl pyrazolone arylidenes (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Novel Synthesis Methods
- Novel methods for synthesizing related pyrazolo and pyrazolopyrimidine derivatives have been developed, focusing on improving reaction efficiency and yields. These methods are significant for creating compounds with potential pharmaceutical applications (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrolopyrazine derivatives can interact with their targets in various ways, leading to different biological activities .
Biochemical Pathways
It’s known that pyrrolopyrazine derivatives can affect various biochemical pathways, leading to their wide range of biological activities .
Result of Action
It’s known that pyrrolopyrazine derivatives can have various effects at the molecular and cellular levels, contributing to their wide range of biological activities .
properties
IUPAC Name |
methyl 2-[6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl(methyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-13(7-9(15)17-2)10(16)8-6-12-14-4-3-5-18-11(8)14/h6H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIWUHKNENKACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)C1=C2N(CCCO2)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethylphenyl)-4-oxo-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2507117.png)
![N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide](/img/structure/B2507118.png)
![Methyl 4-((2-(diethylamino)ethyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2507119.png)

![2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B2507122.png)
![4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2507124.png)


![4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2507133.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2507134.png)



